Meta-CF3 Substitution Confers Intermediate Lipophilicity Distinct from Ortho and Para Isomers
The free base of 2-amino-1-(3-(trifluoromethyl)phenyl)ethanone (CAS 64748-87-4) has a computed logP of 2.55, placing it midway between the para isomer (XLogP3-AA = 1.6) and the ortho isomer (logP = 3.35) [1]. This intermediate logP is critical for applications where balanced hydrophobicity is required—neither the excessive aqueous insolubility of the ortho isomer nor the reduced membrane partitioning of the para isomer. The ~0.95 log unit difference versus the para isomer represents a ~9-fold difference in octanol-water distribution, while the ~0.80 log unit difference versus the ortho isomer represents a ~6-fold difference.
| Evidence Dimension | Lipophilicity (logP / XLogP3 of free base) |
|---|---|
| Target Compound Data | logP = 2.55 (3-CF₃ meta isomer, free base CAS 64748-87-4) |
| Comparator Or Baseline | XLogP3-AA = 1.6 (4-CF₃ para isomer free base CAS 771582-55-9); logP = 3.35 (2-CF₃ ortho isomer hydrochloride CAS 111595-55-2); logP = 2.33 (unsubstituted phenacylamine HCl CAS 5468-37-1) |
| Quantified Difference | ~0.95 log unit higher than para isomer (~9× partitioning difference); ~0.80 log unit lower than ortho isomer (~6× difference); ~0.22 log unit higher than unsubstituted parent |
| Conditions | Computed logP values from ChemSrc (method: fragment-based) and PubChem XLogP3-AA; free base unless otherwise noted |
Why This Matters
Lipophilicity directly governs solubility, protein binding, membrane permeability, and chromatographic retention—differentiating the meta isomer for applications where intermediate hydrophobicity is optimal.
- [1] PubChem. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone. CID 15085993. Computed Properties: XLogP3-AA = 1.6. View Source
